molecular formula C15H28ClNO9 B8127097 Tri(carboxyethyloxyethyl)amine hydrochloride salt

Tri(carboxyethyloxyethyl)amine hydrochloride salt

Cat. No.: B8127097
M. Wt: 401.84 g/mol
InChI Key: AOTWGSVGBUIXKE-UHFFFAOYSA-N
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Description

Tri(carboxyethyloxyethyl)amine hydrochloride salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple ethoxy and carboxyethoxy groups, making it a versatile molecule in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri(carboxyethyloxyethyl)amine hydrochloride salt involves multiple steps, starting from basic organic compounds. The process typically includes the following steps:

    Initial Formation: The initial step involves the reaction of ethylene oxide with ethylene glycol to form bis(2-hydroxyethyl)ether.

    Carboxylation: The bis(2-hydroxyethyl)ether is then carboxylated using carbon dioxide under high pressure and temperature to form bis(2-carboxyethoxy)ethane.

    Amination: The bis(2-carboxyethoxy)ethane undergoes amination with ethylenediamine to form bis[2-(2-carboxyethoxy)ethyl]aminoethane.

    Final Reaction: The final step involves the reaction of bis[2-(2-carboxyethoxy)ethyl]aminoethane with 3-chloropropanoic acid under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Tri(carboxyethyloxyethyl)amine hydrochloride salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Various nucleophiles like halides, amines; basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Tri(carboxyethyloxyethyl)amine hydrochloride salt has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Employed in the study of biochemical pathways and as a reagent in various biological assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Tri(carboxyethyloxyethyl)amine hydrochloride salt involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. It can also participate in hydrogen bonding and electrostatic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Bis-PEG2-acid: Similar structure with ethoxy and carboxyethoxy groups.

    Amino-PEG3-propionic acid: Contains amino and propionic acid groups.

    Amino-PEG2-acid: Similar PEG-based structure with amino and carboxylic acid groups.

Uniqueness

Tri(carboxyethyloxyethyl)amine hydrochloride salt is unique due to its specific combination of ethoxy, carboxyethoxy, and amino groups, which provide it with distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-[2-[bis[2-(2-carboxyethoxy)ethyl]amino]ethoxy]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO9.ClH/c17-13(18)1-7-23-10-4-16(5-11-24-8-2-14(19)20)6-12-25-9-3-15(21)22;/h1-12H2,(H,17,18)(H,19,20)(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTWGSVGBUIXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCN(CCOCCC(=O)O)CCOCCC(=O)O)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28ClNO9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.84 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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